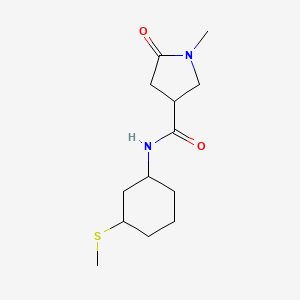
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide, also known as TAK-242, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. TAK-242 was first discovered by Takeda Pharmaceutical Company Limited and has since been extensively researched for its ability to modulate the immune response and reduce inflammation.
Wirkmechanismus
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide works by binding to the intracellular domain of TLR4, preventing its activation and downstream signaling. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as a reduction in the recruitment of immune cells to the site of inflammation. This mechanism of action has been shown to be effective in reducing inflammation and improving outcomes in a variety of disease models.
Biochemical and Physiological Effects:
In addition to its effects on inflammation and immune response, N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide has been shown to have a variety of other biochemical and physiological effects. These include the inhibition of platelet activation, the modulation of glucose metabolism, and the regulation of lipid metabolism. These effects have been studied in a variety of disease models and may have potential therapeutic applications in a range of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide for lab experiments is its specificity and potency. N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide has been shown to have a high degree of selectivity for TLR4 and is able to inhibit its activation at very low concentrations. This makes it a valuable tool for studying the role of TLR4 in a variety of disease models. However, one limitation of N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide. One area of focus is the development of more potent and selective TLR4 inhibitors, which may have even greater therapeutic potential. Another area of research is the exploration of the effects of N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide on other immune receptors and signaling pathways, which may provide insights into new therapeutic targets. Finally, there is also interest in studying the potential use of N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide in combination with other drugs or therapies, in order to enhance its efficacy and expand its therapeutic applications.
Synthesemethoden
The synthesis of N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide involves the reaction of 1-tert-butyl-4-chloropyrazole with 3,4-dihydro-1H-isochromen-1-one in the presence of a base and a palladium catalyst. The resulting product is then treated with acetic anhydride and triethylamine to form the final compound, N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. One of the main areas of research has been in the field of inflammation and immune response modulation. N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide has been shown to inhibit the activation of toll-like receptor 4 (TLR4), a key mediator of inflammation and immune response. This inhibition has been shown to reduce inflammation and improve outcomes in a variety of disease models, including sepsis, acute lung injury, and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)21-12-14(11-19-21)20-17(22)10-16-15-7-5-4-6-13(15)8-9-23-16/h4-7,11-12,16H,8-10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKDWXZRMYGMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)NC(=O)CC2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7594452.png)
![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)
